4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core. The molecule is further substituted with two distinct heterocyclic moieties: a 4-ethoxybenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-4-32-20-8-5-9-21-22(20)26-24(33-21)28(16-17-7-6-14-25-15-17)23(29)18-10-12-19(13-11-18)34(30,31)27(2)3/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPVRTGMJDTLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a benzamide core with various functional groups, suggesting diverse biological activities. Recent studies have highlighted its potential as an anticancer and antimicrobial agent, among other therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Functional Groups:
- Dimethylsulfamoyl Group: Imparts solubility and potential interaction with biological targets.
- Ethoxy Group: Enhances lipophilicity, facilitating membrane permeability.
- Benzothiazole Derivative: Known for its biological activity, particularly in cancer treatment.
- Pyridinylmethyl Group: May contribute to receptor binding and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases.
- Antimicrobial Activity: It can disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial growth.
- Signal Transduction Modulation: By binding to cellular receptors, it may alter signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have shown that derivatives of benzothiazole, similar to the compound , exhibit promising anticancer properties. For instance:
- In vitro Studies: Various benzothiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines, including lung (A549) and breast (MCF-7) cancers, with IC50 values indicating effective concentrations for inhibiting cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5.2 |
| Benzothiazole Derivative | MCF-7 | 6.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
- Testing Methods: Broth microdilution assays were employed following CLSI guidelines to assess the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Antitumor Efficacy: A study involving the administration of the compound in xenograft models revealed a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
- Synergistic Effects: Combining this compound with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating potential for combination therapy approaches .
Comparison with Similar Compounds
Sulfamoyl Substitutions
Heterocyclic Substituents
- The 4-ethoxybenzo[d]thiazol-2-yl group in the target compound differs from simpler thiazoles (e.g., ) or nitrophenyl-substituted thiazoles ().
- The pyridin-3-ylmethyl substitution is unique compared to pyridin-4-yl () or pyridine-free analogs (). This positional isomerism could influence hydrogen-bonding interactions in target binding pockets .
Q & A
Basic Research Question
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Solubility Considerations : Lyophilize as a solid or store in DMSO-d6 solution (avoid repeated freeze-thaw cycles) .
- Stability Monitoring : Reassess purity via HPLC every 6 months .
How can structure-activity relationship (SAR) studies guide analog design?
Advanced Research Question
SAR Parameters :
- Thiazole Modifications : Replace the ethoxy group with methoxy or halogens to tune electronic effects .
- Pyridine Substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF) to enhance target binding .
Validation : Synthesize 5–10 analogs and screen in bioassays (e.g., antimicrobial or kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
